molecular formula C7H16N4 B12876177 N-Ethylpyrrolidine-1-carboximidhydrazide

N-Ethylpyrrolidine-1-carboximidhydrazide

Cat. No.: B12876177
M. Wt: 156.23 g/mol
InChI Key: IFTFKQWJJHULCE-UHFFFAOYSA-N
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Description

N-Ethylpyrrolidine-1-carboximidhydrazide (CAS: 684209-25-4) is a guanidine derivative characterized by a five-membered pyrrolidine ring substituted with an ethyl group at the nitrogen atom and a carboximidhydrazide functional group. Its purity is typically reported as 97% in commercial samples .

Properties

Molecular Formula

C7H16N4

Molecular Weight

156.23 g/mol

IUPAC Name

N-amino-N-ethylpyrrolidine-1-carboximidamide

InChI

InChI=1S/C7H16N4/c1-2-11(9)7(8)10-5-3-4-6-10/h8H,2-6,9H2,1H3

InChI Key

IFTFKQWJJHULCE-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=N)N1CCCC1)N

Origin of Product

United States

Chemical Reactions Analysis

N-Ethylpyrrolidine-1-carboximidhydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield N-ethylpyrrolidine-1-carboximide, while reduction may produce N-ethylpyrrolidine-1-carboximidine .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The compound’s key distinguishing feature is its pyrrolidine ring (5-membered, saturated, one nitrogen atom) paired with an ethyl substituent. Below is a comparative analysis with structurally related guanidine derivatives (Table 1):

Table 1: Structural Comparison of Guanidine Derivatives
Compound Name CAS Number Core Ring Structure Substituents Purity
N-Ethylpyrrolidine-1-carboximidhydrazide 684209-25-4 Pyrrolidine (5-membered) Ethyl, carboximidhydrazide 97%
Piperazine-1-carboximidhydrazide 683743-32-0 Piperazine (6-membered, 2N) Carboximidhydrazide 97%
Thiazolidine-3-carboximidhydrazide 763026-04-6 Thiazolidine (5-membered, S) Carboximidhydrazide 97%
N-Methylpyrazolidine-1-carboximidamide 764617-52-9 Pyrazolidine (5-membered, 2N) Methyl, carboximidamide 97%
N-Methylpyrrolidine-1-carbothioamide N/A Pyrrolidine Methyl, carbothioamide N/A

Key Observations :

  • Ring Size and Heteroatoms : Pyrrolidine (5-membered, 1N) vs. piperazine (6-membered, 2N) and thiazolidine (5-membered, 1S). These differences influence steric effects, solubility, and hydrogen-bonding capacity.
  • Functional Groups: Carboximidhydrazide (–C(=NH)–NH–NH₂) vs. carbothioamide (–C(=S)–NH₂). The former enhances hydrogen-bond donor capacity, while the latter introduces sulfur-based reactivity .
  • Substituents : Ethyl groups (in the target compound) vs. methyl or propyl groups in analogs, affecting lipophilicity and steric bulk.

Physicochemical Properties

  • Solubility : Pyrrolidine derivatives generally exhibit higher solubility in polar solvents compared to piperazine analogs due to reduced ring strain and smaller molecular size.
  • Stability : Thiazolidine derivatives (e.g., Thiazolidine-3-carboximidhydrazide) may show enhanced stability in acidic conditions due to sulfur’s electron-withdrawing effects.

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